molecular formula C12H12N2O2S B11366738 2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11366738
M. Wt: 248.30 g/mol
InChI Key: DAOHQZWVWYBSGL-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2,3-dimethylphenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2,3-dimethylphenol to yield the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2,3-Dimethylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(2,3-dimethylphenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C12H12N2O2S/c1-7-5-4-6-10(8(7)2)16-12(15)11-9(3)13-14-17-11/h4-6H,1-3H3

InChI Key

DAOHQZWVWYBSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=C(N=NS2)C)C

Origin of Product

United States

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